molecular formula C14H17N3O2 B7891586 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B7891586
M. Wt: 259.30 g/mol
InChI Key: CSOUDBWQGJWQEK-UHFFFAOYSA-N
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Description

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C14H17N3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of tert-butyl hydrazine with phenyl isocyanate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxylate
  • 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-tert-butyl-5-hydroxy-N-phenyl-1H-pyrazole-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its tert-butyl and phenyl groups, along with the pyrazole ring, provide a unique combination of steric and electronic effects that influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

3-tert-butyl-5-oxo-N-phenyl-1,2-dihydropyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-10(13(19)17-16-11)12(18)15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOUDBWQGJWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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